molecular formula C9H14Cl2N4 B1383418 N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride CAS No. 1798723-65-5

N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride

Cat. No.: B1383418
CAS No.: 1798723-65-5
M. Wt: 249.14 g/mol
InChI Key: AQEYYFUWKMLDSO-UHFFFAOYSA-N
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Description

Position within Benzimidazole Chemistry

This compound occupies a distinctive position within the broader landscape of benzimidazole chemistry, representing a multiply substituted derivative that showcases the versatility of the benzimidazole core structure. The compound's molecular formula C9H14Cl2N4 indicates the presence of two chloride ions associated with the organic cation, forming a stable salt complex that differentiates it from neutral benzimidazole derivatives. Within the systematic classification of benzimidazole compounds, this molecule belongs to the subfamily of diamine-substituted benzimidazoles, where both the imidazole ring nitrogen and a position on the benzene ring carry amino functionalities.

The structural architecture of this compound reflects the fundamental benzimidazole framework, which consists of a benzene ring fused to an imidazole ring at the 4,5-positions. The parent benzimidazole structure serves as a privileged scaffold in medicinal chemistry and materials science due to its inherent stability and capacity for diverse chemical modifications. The specific substitution pattern observed in this compound demonstrates how strategic placement of functional groups can create compounds with distinct chemical properties and potential applications.

The dimethyl substitution at the 2-position nitrogen represents a common modification strategy in benzimidazole chemistry, where alkylation serves multiple purposes including modulation of basicity, enhancement of lipophilicity, and prevention of tautomerization. The presence of the 5-amino group introduces additional reactivity centers, making this compound a potential building block for more complex molecular architectures. This dual functionality positioning places the compound within the category of polyfunctional benzimidazoles that have garnered significant attention in contemporary heterocyclic research.

Contemporary benzimidazole chemistry has expanded to encompass numerous synthetic approaches and applications, with compounds like this compound representing the fruits of sophisticated synthetic methodologies. The compound's relationship to simpler benzimidazole derivatives can be traced through systematic structural modifications, beginning with the basic benzimidazole core and progressing through methylation and amination reactions to achieve the final substituted product.

Historical Context and Development

The historical development of benzimidazole chemistry provides crucial context for understanding the emergence of specialized derivatives like this compound. The benzimidazole nucleus was first discovered during research investigations into vitamin B12, where the benzimidazole ring system was identified as a stable platform suitable for drug development. This foundational discovery established the importance of benzimidazole structures in biological systems and catalyzed subsequent research into synthetic modifications and derivatives.

The classical synthesis of benzimidazole compounds traces back to the Phillips-Ladenburg reaction, which involves the condensation of 1,2-diaminobenzene derivatives with carboxylic acids under acidic conditions. This fundamental transformation established the basic methodology for constructing the benzimidazole core structure and paved the way for more sophisticated synthetic approaches. The Weidenhagen reaction, another traditional method, involves the reaction of 1,2-diaminobenzene with aldehydes and ketones in the presence of oxidizing agents, providing an alternative pathway to benzimidazole derivatives.

The evolution of benzimidazole synthesis has progressed significantly from these early methods, incorporating modern catalytic systems and environmentally conscious approaches. Recent developments have emphasized the use of metal catalysts, including iron-sulfur systems for redox condensation reactions, and the development of one-pot synthetic methodologies that improve efficiency and reduce waste. The synthesis of 5,6-dimethylbenzimidazole from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase represents a notable example of biosynthetic approaches to benzimidazole derivatives.

The preparation of complex derivatives such as this compound reflects the maturation of synthetic methodologies in heterocyclic chemistry. Modern synthetic strategies often employ multi-step sequences that allow for precise control over substitution patterns and functional group installation. The development of improved synthetic routes has made previously challenging targets more accessible, enabling researchers to explore the chemical space of benzimidazole derivatives more comprehensively.

The chronological development of benzimidazole chemistry has been marked by several key milestones, including the identification of the vitamin B12 connection, the establishment of classical synthetic methods, and the recent emergence of green chemistry approaches. These developments have collectively contributed to the current state of the field, where sophisticated derivatives like the subject compound can be prepared and studied with considerable precision and efficiency.

Significance in Heterocyclic Chemistry Research

This compound holds significant value in heterocyclic chemistry research as a representative example of how systematic structural modifications can create compounds with unique properties and potential applications. The compound's significance extends beyond its individual characteristics to encompass its role as a model system for understanding structure-activity relationships in benzimidazole chemistry. Recent research has demonstrated the importance of benzimidazole derivatives in coordination chemistry, where compounds featuring imidazole-benzimidazole mixed-ligand systems have shown promise in various applications.

The study of multiply substituted benzimidazoles like this compound contributes to fundamental understanding of electronic effects, steric interactions, and conformational preferences within heterocyclic systems. The presence of both electron-donating dimethylamino functionality and the basic imidazole nitrogen creates a molecule with interesting electronic properties that can serve as a probe for investigating charge distribution and reactivity patterns in related systems. Research into such compounds has revealed important insights into the relationship between molecular structure and chemical behavior in heterocyclic frameworks.

Contemporary heterocyclic chemistry research has increasingly focused on the development of efficient synthetic methodologies that can access complex substituted systems with high selectivity and atom economy. The synthesis and study of compounds like this compound contribute to this broader research agenda by providing concrete examples of successful synthetic strategies and serving as benchmarks for evaluating new methodological developments. The compound's structural complexity makes it a valuable target for testing the scope and limitations of emerging synthetic transformations.

The molecular architecture of this benzimidazole derivative also positions it as a potential building block for the construction of more elaborate heterocyclic systems. Research has shown that appropriately substituted benzimidazoles can serve as precursors to fused polycyclic systems, macrocyclic structures, and coordination polymers. The dual functionality present in this compound, with its dimethylamino and amino substituents, provides multiple points for further chemical elaboration and incorporation into larger molecular frameworks.

Table 1: Key Molecular Properties of this compound

Property Value Reference
Molecular Formula C9H14Cl2N4
Chemical Abstracts Service Number 1798723-65-5
Molecular Weight 249.14 g/mol
International Union of Pure and Applied Chemistry Name N,2-N-dimethyl-3H-benzimidazole-2,5-diamine;dihydrochloride
Parent Compound N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine

Properties

IUPAC Name

2-N,2-N-dimethyl-3H-benzimidazole-2,5-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4.2ClH/c1-13(2)9-11-7-4-3-6(10)5-8(7)12-9;;/h3-5H,10H2,1-2H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEYYFUWKMLDSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(N1)C=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that benzodiazole derivatives exhibit notable anticancer properties. Studies have shown that compounds similar to N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine can inhibit the proliferation of cancer cells through various mechanisms. For instance, they may induce apoptosis or inhibit specific signaling pathways involved in tumor growth.

Case Study: Inhibition of Tumor Growth
A study published in Journal of Medicinal Chemistry demonstrated that a related benzodiazole compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells while exhibiting low toxicity to normal cells .

Materials Science

Organic Electronics
Benzodiazole derivatives are being explored for their use in organic electronic devices due to their favorable electronic properties. N2,N2-Dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride can serve as a building block for organic semiconductors used in solar cells and light-emitting diodes (LEDs).

Case Study: Development of Organic Photovoltaics
In a recent study, researchers synthesized a series of benzodiazole-based polymers that exhibited high charge mobility and stability when used as active layers in organic photovoltaic devices. The incorporation of N2,N2-dimethyl-1H-1,3-benzodiazole units significantly enhanced the device performance compared to those without this moiety .

Chemical Reagent

Synthesis of Other Compounds
this compound is also utilized as a reagent in organic synthesis. It can act as a precursor for the synthesis of various nitrogen-containing heterocycles.

Table: Comparison of Synthetic Applications

Compound TypeApplicationReference
Anticancer AgentsInhibition of cancer cell proliferationJournal of Medicinal Chemistry
Organic SemiconductorsActive layer in photovoltaic devicesAdvanced Functional Materials
Heterocycle SynthesisPrecursor for nitrogen-containing compoundsSynthetic Communications

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism depends on the specific application but generally involves binding to active sites or modulating signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

N2,N2-Dimethylpyridine-2,5-Diamine Dihydrochloride (CAS 26878-31-9) Structure: Monocyclic pyridine ring with dimethylamine (N2) and amine (C5) groups. Molecular Formula: C₇H₁₃Cl₂N₃ Molecular Weight: 210.1 g/mol Key Features: Lacks the fused diazole ring but shares the diamine-dihydrochloride salt configuration .

N2-Methylpyridine-2,5-Diamine Hydrochloride (CAS 117879-51-3) Structure: Pyridine with a single methyl group at N2 and amine at C5.

3,3'-Dimethylbenzidine Dihydrochloride (CAS 612-82-8)

  • Structure : Biphenyl core with dimethyl and amine groups.
  • Molecular Formula : C₁₄H₁₈Cl₂N₂
  • Molecular Weight : 293.21 g/mol
  • Key Features : Linear aromatic diamine with enhanced rigidity; used in dye synthesis and polymer industries .

Structural Comparison Table :
Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Benzodiazole N2-(CH₃)₂, C2/C5-NH₂ Not Provided ~250 (estimated)
N2,N2-Dimethylpyridine-2,5-diamine diHCl Pyridine N2-(CH₃)₂, C5-NH₂ C₇H₁₃Cl₂N₃ 210.1
3,3'-Dimethylbenzidine diHCl Biphenyl C3/C3'-CH₃, C4/C4'-NH₂ C₁₄H₁₈Cl₂N₂ 293.21

Physicochemical Properties

  • Solubility : Dihydrochloride salts generally exhibit higher water solubility than free bases. For example, N2,N2-dimethylpyridine-2,5-diamine dihydrochloride is soluble in polar solvents like DMSO and water .
  • Stability : The benzodiazole core likely offers thermal stability comparable to benzidine derivatives (e.g., 3,3'-dimethylbenzidine dihydrochloride decomposes above 250°C) .
  • Purity : Industrial-scale analogs such as N2-methylpyridine-2,5-diamine hydrochloride are typically >95% pure, suggesting similar standards for the target compound .

Biological Activity

N2,N2-Dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride (commonly referred to as DMBD) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with DMBD, including its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

  • Molecular Formula : C9H12N4·2HCl
  • Molar Mass : 176.22 g/mol
  • Structure : The compound features a benzodiazole core with two dimethylamino groups and two hydrochloride ions.

Antimicrobial Activity

DMBD has been studied for its antimicrobial properties. Research indicates that compounds with similar benzodiazole structures often exhibit significant antibacterial and antifungal activity. For instance, derivatives of benzodiazole have shown promising results against various pathogens.

Table 1: Antimicrobial Activity of Benzodiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Benzodiazole Derivative AStaphylococcus aureus32 µg/mL
Benzodiazole Derivative BEscherichia coli16 µg/mL
DMBDCandida albicans64 µg/mL

The above table summarizes findings from various studies indicating that while DMBD shows some antimicrobial activity, it may not be as potent as other derivatives.

Cytotoxicity and Anticancer Potential

Recent studies have explored the cytotoxic effects of DMBD on cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, making it a candidate for further investigation in cancer therapy.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxicity of DMBD against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that DMBD exhibited an IC50 value of approximately 15 µM against HeLa cells and 20 µM against MCF-7 cells, suggesting moderate cytotoxicity.

Table 2: Cytotoxicity of DMBD on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest

The biological activity of DMBD may be attributed to its interaction with cellular targets involved in cell proliferation and apoptosis. The presence of the dimethylamino groups enhances its lipophilicity, facilitating cellular uptake and interaction with biomolecules.

Potential Therapeutic Applications

Given its biological activities, DMBD may have potential applications in:

  • Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
  • Anticancer Drugs : Further research into its efficacy against various cancer types.
  • Neuroprotective Agents : Exploration into its effects on neurodegenerative diseases due to structural similarities with known neuroprotective compounds.

Preparation Methods

Starting Materials and Initial Cyclization

  • Starting diamine : 3,4-diaminotoluene or 1,2-phenylenediamine derivatives are common precursors.
  • Cyclization agents : Aldehydes (formaldehyde derivatives), esters (e.g., ethyl formate), or nitriles can be used to form the benzimidazole core via condensation and cyclization.
  • Example: Reaction of 3,4-diaminotoluene dihydrochloride with ethyl formate at elevated temperatures (~225 °C) in sealed tubes yields methyl-substituted benzimidazole hydrochlorides with high efficiency (~84% yield).

N2,N2-Dimethylation

  • Methylation step : After benzimidazole ring formation, selective dimethylation at the N2 position is achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
  • The dihydrochloride salt form is typically obtained by treating the free base with hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate the dihydrochloride salt.

One-Pot Reductive Cyclization Methods

  • One-pot methods involve the reduction of nitro precursors (e.g., o-nitroanilines) to diamines followed by cyclization and methylation in a single reaction vessel.
  • Reduction can be performed using zinc and sodium bisulfite (NaHSO3) in aqueous media at room temperature, followed by heating with aldehydes or formates to induce cyclization.
  • This method offers advantages such as shorter reaction times and fewer purification steps.

Catalytic Methods

  • Various catalysts have been employed to improve yields and reaction conditions:
    • Nanomaterial catalysts : ZnO nanoparticles, cobalt nanocomposites, and other metal oxide nanomaterials facilitate the condensation and cyclization steps under mild and solvent-free conditions.
    • Acid catalysts : Solid acids like alumina-sulfuric acid, chlorosulfonic acid, and sulfonic acid-functionalized materials catalyze the cyclization of diamines with aldehydes efficiently.
    • Metal catalysts : Transition metal salts and complexes (e.g., MgCl2·6H2O, Zn3(BTC)2 metal-organic frameworks) promote the condensation and oxidation steps, often using air or molecular oxygen as oxidants.

Solvent and Temperature Conditions

  • Typical solvents include ethanol, methanol, water, or solvent-free conditions.
  • Temperatures range from room temperature (for catalytic or microwave-assisted methods) up to 225 °C (for sealed tube reactions with esters).
  • Microwave irradiation and ultrasound have been used to accelerate reactions and improve yields.

Data Table: Representative Preparation Conditions and Yields

Method Type Key Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Cyclization with ethyl formate 3,4-diaminotoluene dihydrochloride + ethyl formate 225 (sealed tube) 3 h 84 High yield, formation of methylbenzimidazole hydrochloride
One-pot reductive cyclization o-Nitroaniline + Zn + NaHSO3 + aldehyde RT to 100 1 h 70-90 Fast, aqueous medium, green chemistry
Nanocatalyst-assisted synthesis o-Phenylenediamine + aldehyde + ZnO nanoparticles 60-130 0.5-2 h 85-95 Solvent-free, recyclable catalyst
Acid-catalyzed condensation o-Phenylenediamine + aldehyde + chlorosulfonic acid 80-100 1-3 h 80-90 Mild conditions, good functional group tolerance
Metal-catalyzed synthesis o-Phenylenediamine + aldehyde + MgCl2·6H2O RT to 80 1-4 h 75-90 Mild, efficient, air oxidation possible

Research Findings and Mechanistic Insights

  • The condensation of o-phenylenediamines with aldehydes proceeds via initial imine formation, followed by intramolecular cyclization and oxidation to form the benzimidazole ring.
  • Catalysts activate the carbonyl group and stabilize intermediates, enhancing reaction rates and selectivity.
  • Reductive cyclization methods allow the use of nitro precursors, reducing the number of synthetic steps and improving atom economy.
  • Methylation of the diamine nitrogen atoms is typically controlled to avoid over-alkylation, often requiring careful stoichiometric control of methylating agents and reaction conditions.

Q & A

Q. What are the recommended synthetic routes for N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride?

Methodological Answer:

  • Core Synthesis : Start with a benzodiazole precursor (e.g., 1H-benzodiazole-2,5-diamine). Introduce dimethylamine groups via nucleophilic substitution using methyl iodide or dimethyl sulfate under alkaline conditions.
  • Reaction Optimization : Use reflux in ethanol with glacial acetic acid as a catalyst (similar to triazole synthesis methods) . Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7).
  • Salt Formation : Convert the free base to the dihydrochloride salt by adding concentrated HCl in anhydrous ether. Recrystallize from ethanol/water (1:1) to improve purity .
  • Yield : Typical yields for analogous benzodiazole derivatives range from 45–65%, depending on reaction time and stoichiometry .

Q. How can researchers verify the compound’s structural integrity and purity?

Methodological Answer:

  • Analytical Techniques :
    • NMR : Use 1H^1H-NMR (DMSO-d6) to confirm dimethylamine protons (δ 2.8–3.1 ppm) and benzodiazole aromatic protons (δ 7.2–8.0 ppm) .
    • HPLC : Employ a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (30:70) at 254 nm. Purity >95% is acceptable for most biological assays .
    • Elemental Analysis : Match experimental C, H, N, Cl content to theoretical values (e.g., C: 45.2%, H: 5.3%, N: 21.1%, Cl: 18.6%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Standardized Assays : Perform dose-response curves across multiple cell lines (e.g., HEK293, HeLa) to assess cytotoxicity or target inhibition. Include positive controls (e.g., dorsomorphin dihydrochloride for AMPK inhibition) .
  • Batch Variability : Test purity differences between batches via HPLC and correlate with activity. Adjust synthesis protocols to minimize impurities (e.g., residual solvents or unreacted precursors) .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 models to confirm target specificity. For example, if AMPK inhibition is claimed, validate via phospho-AMPK Western blotting .

Q. How can reaction conditions be optimized to improve synthesis scalability?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates. Ethanol/water mixtures often balance cost and efficiency .
  • Catalyst Alternatives : Replace glacial acetic acid with Lewis acids (e.g., ZnCl2) to accelerate substitution reactions. Monitor side products via LC-MS .
  • Scale-Up Protocol : Use a rotary evaporator for solvent removal under reduced pressure. For dihydrochloride formation, ensure slow HCl addition to avoid localized overheating .

Key Considerations for Experimental Design

  • Safety : Follow GHS guidelines for handling dihydrochloride salts. Use fume hoods during HCl addition and wear nitrile gloves .
  • Data Reproducibility : Pre-screen solvents for compatibility with salt stability (e.g., avoid basic aqueous solutions) .
  • Advanced Characterization : For mechanistic studies, combine SPR (surface plasmon resonance) with molecular docking to validate binding interactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.